molecular formula C16H13N7OS2 B2626869 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 570363-44-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

货号: B2626869
CAS 编号: 570363-44-9
分子量: 383.45
InChI 键: CWTWWRZIPPRXJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 5-methyl-1,3,4-thiadiazole moiety via a sulfanyl acetamide bridge. This structural architecture combines pharmacologically active scaffolds: pyrazolo[3,4-d]pyrimidine is known for kinase inhibition, while thiadiazoles contribute to diverse biological activities, including anticancer and anti-inflammatory effects . The compound’s synthesis involves reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in dimethylformamide (DMF) using sodium bicarbonate and potassium iodide as catalysts, followed by recrystallization from ethanol . Its design leverages sulfur-based linkages to enhance binding affinity and metabolic stability.

属性

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-21-22-16(26-10)20-13(24)8-25-15-12-7-19-23(14(12)17-9-18-15)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTWWRZIPPRXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrazolopyrimidine Moiety: This can be achieved via condensation reactions involving hydrazine derivatives and pyrimidine precursors.

    Coupling Reactions: The thiadiazole and pyrazolopyrimidine units are then coupled using suitable linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide have demonstrated promising results in inhibiting the growth of breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values indicating effective potency .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that certain compounds exhibit notable antibacterial effects against pathogens like Xanthomonas oryzae and Fusarium graminearum. The incorporation of the thiadiazole structure enhances the compound's ability to disrupt microbial cell processes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide has been studied for its anti-inflammatory effects. Compounds derived from this scaffold have shown potential in reducing inflammation in various models, suggesting utility in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity. For example, a derivative with a phenyl substituent showed an IC50 value as low as 0.28 µg/mL against MCF-7 cells .

Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against plant pathogens. One compound demonstrated an inhibition rate of 56% at a concentration of 100 µg/mL against Xanthomonas oryzae, outperforming commercial alternatives . This highlights the compound's potential as a biopesticide.

Summary Table of Biological Activities

Activity Target IC50 Value Reference
AnticancerMCF-7 (Breast Cancer)0.28 µg/mL
AntimicrobialXanthomonas oryzae100 µg/mL (56% inhibition)
Anti-inflammatoryVarious ModelsNot specified

作用机制

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

相似化合物的比较

Key Observations :

  • Linker Flexibility : The target compound’s sulfanyl acetamide bridge offers conformational flexibility compared to the rigid piperazine linker in Compound XVI .
  • Sulfur vs. Oxygen : Replacing sulfonamide (6a-o, ) with sulfanyl acetamide may improve solubility and target engagement due to reduced hydrogen-bonding capacity .
  • Catalyst Efficiency : Zeolite catalysts in FP1-12 synthesis () enable higher-temperature reactions but require post-reaction purification steps, unlike the milder DMF-based method for the target compound .

Key Observations :

  • Potency Trends : The target compound exhibits comparable anticancer activity to Compound XVI but with slightly lower IC₅₀ values in breast cancer (MCF-7) cells, suggesting the sulfanyl bridge enhances selectivity .
  • Activity Specificity : Sulfonamide derivatives (6a-o) show anti-inflammatory effects, underscoring the role of sulfonamide groups in cyclooxygenase (COX) inhibition . In contrast, sulfanyl acetamide derivatives prioritize kinase-targeted anticancer activity.
  • Broad-Spectrum Potential: Hydroxyacetamide derivatives (FP1-12) demonstrate superior antiproliferative potency (IC₅₀ as low as 0.8 μM), likely due to synergistic effects of hydroxyacetamide and triazole moieties .

Molecular Dynamics and Binding Interactions

While explicit molecular dynamics (MD) data for the target compound is unavailable, insights can be extrapolated from structurally related molecules:

  • Pyrazolo[3,4-d]pyrimidine Core : This scaffold mimics purine bases, enabling ATP-competitive binding in kinase pockets. MD studies on similar derivatives reveal stable hydrogen bonds with kinase hinge regions (e.g., VEGFR2) .
  • Thiadiazole Role : The 5-methyl-thiadiazole group may enhance hydrophobic interactions with kinase subpockets, as seen in MD simulations of Compound XVI .

生物活性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound has the molecular formula C16H13N7OS2C_{16}H_{13}N_7OS_2 and features a thiadiazole ring and a pyrazolopyrimidine moiety. Its structure is significant for its pharmacological potential.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 5-methyl-1,3,4-thiadiazole and phenyl-substituted pyrazolopyrimidine derivatives. The reaction pathways often include the formation of various intermediates that contribute to the final product's biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains and fungi. In a study by Pan et al., several pyrimidine derivatives bearing a thiadiazole skeleton were tested against fungal pathogens such as Botrytis cinerea, demonstrating lower EC50 values compared to standard antifungal agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . A series of derivatives were synthesized and tested against human chronic myeloid leukemia (CML) cell lines. Notably, one derivative exhibited an IC50 value of 0.038 µM against the K562 cell line, indicating potent anti-CML activity with minimal toxicity . The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain thiadiazole derivatives possess significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). One compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells . Structure–activity relationship (SAR) studies suggest that modifications to substituents on the thiadiazole ring can enhance cytotoxicity.

Case Studies

StudyCompoundTargetIC50 ValueNotes
Pan et al. (2022)Pyrimidine-thiadiazole derivativesBotrytis cinerea25.9 μg/mlLower than standard antifungal agent
Aliabadi et al. (2020)Thiadiazole derivativesK562 (CML)0.038 μMLow toxicity observed
Recent Review (2020)Various thiadiazole derivativesMCF-7 & A5490.28 μg/ml (MCF-7)High potency against breast cancer

常见问题

Basic: What are the key synthetic strategies for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the 5-methyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents .
  • Step 2: Functionalization of the pyrazolo[3,4-d]pyrimidin-4-yl scaffold. For example, sulfanyl groups can be introduced via nucleophilic substitution using K₂CO₃ as a base and DMF as a solvent (e.g., reacting a thiol intermediate with RCH₂Cl) .
  • Step 3: Acetamide coupling using α-chloroacetamide intermediates under reflux conditions with catalysts like pyridine or zeolites to ensure regioselectivity .

Validation: Monitor reaction progress via TLC and characterize intermediates using FTIR (e.g., C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (e.g., methyl protons in thiadiazole at δ 2.4–2.6 ppm) .

Advanced: How can researchers optimize reaction yields for the sulfanyl-acetamide coupling step?

Answer:
Key variables to optimize:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Catalysts: Zeolite (Y-H) or pyridine improves coupling efficiency by stabilizing intermediates .
  • Temperature: Reflux conditions (e.g., 150°C in DMF) increase reaction rates but may require inert atmospheres to prevent oxidation .
  • Stoichiometry: A 1.1:1 molar ratio of RCH₂Cl to thiol intermediate minimizes side products .

Troubleshooting: If yields are low (<50%), analyze byproducts via LC-MS to identify unreacted starting materials or disulfide byproducts (common in thiol reactions). Adjust pH during workup (e.g., neutralization with HCl) to precipitate pure product .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆N₆O₂S₂: 425.08) .
  • ¹H/¹³C NMR: Key signals include:
    • Thiadiazole methyl group: δ 2.4–2.6 ppm (¹H), δ 15–20 ppm (¹³C).
    • Pyrazolopyrimidine aromatic protons: δ 7.3–8.1 ppm .
  • FTIR: Confirm acetamide C=O (1680–1700 cm⁻¹) and sulfanyl S-C (600–700 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in spectral data between synthetic batches?

Answer:
Common causes and solutions:

  • Polymorphism: Use X-ray crystallography to identify crystalline forms affecting NMR shifts .
  • Residual solvents: Dry samples under vacuum (60°C, 24h) and re-acquire spectra in deuterated DMSO .
  • Regioisomeric impurities: Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure regioisomers .

Case study: If a batch shows unexpected δ 8.5 ppm signals, compare with reference spectra of 1-phenylpyrazolo[3,4-d]pyrimidin-4-yl derivatives to rule out N- vs. S-alkylation isomers .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
  • Moisture control: Use desiccants (silica gel) in storage containers to prevent hydrolysis of the acetamide group .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., pyrazolopyrimidine interactions with hinge regions) .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with antiproliferative IC₅₀ values to predict active analogs .
  • ADMET prediction: Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of DMF or POCl₃ vapors .
  • Waste disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How can researchers validate the compound’s mechanism of action in kinase inhibition assays?

Answer:

  • In vitro kinase assay: Use recombinant kinases (e.g., EGFR, Aurora B) and measure IC₅₀ via ADP-Glo™ luminescence .
  • Cellular target engagement: Perform CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
  • Resistance profiling: Generate mutant kinase cell lines (CRISPR) to identify resistance mutations (e.g., gatekeeper mutations) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。